molecular formula C10H9N3O B8213569 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

Cat. No.: B8213569
M. Wt: 187.20 g/mol
InChI Key: FFGIKKYDWQJNFG-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a chemical compound with the molecular formula C10H9N3O It is a derivative of picolinaldehyde, featuring a pyrazole ring substituted at the 5-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-(1-Methyl-1H-pyrazol-5-yl)picolinic acid.

    Reduction: 6-(1-Methyl-1H-pyrazol-5-yl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-Pyrazol-5-yl)picolinaldehyde: Lacks the methyl group on the pyrazole ring.

    6-(1-Methyl-1H-pyrazol-3-yl)picolinaldehyde: The pyrazole ring is substituted at a different position.

    6-(1-Methyl-1H-pyrazol-4-yl)picolinaldehyde: Another positional isomer with substitution at the 4-position.

Uniqueness

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-10(5-6-11-13)9-4-2-3-8(7-14)12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGIKKYDWQJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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